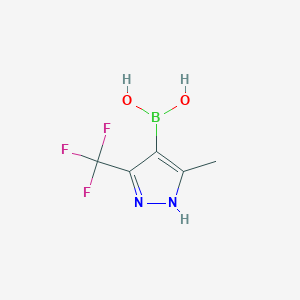
(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid is an organoboron compound that features a pyrazole ring substituted with a methyl group at the 3-position and a trifluoromethyl group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazones with nitroolefins to form the pyrazole ring . The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as Ruppert’s reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and other advanced manufacturing techniques to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium complexes.
Protodeboronation: This reaction involves the removal of the boronic acid group, often catalyzed by acids or bases.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents like toluene or ethanol.
Protodeboronation: Reagents such as acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.
Major Products
Scientific Research Applications
(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide, resulting in the oxidative addition of the aryl group to the palladium center.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
(3-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid): Similar structure but with a carboxylic acid group instead of a boronic acid group.
(3-Methyl-5-(trifluoromethyl)-1H-pyrazole): Lacks the boronic acid group, making it less versatile in cross-coupling reactions.
Uniqueness
(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both a boronic acid group and a trifluoromethyl group.
Properties
Molecular Formula |
C5H6BF3N2O2 |
|---|---|
Molecular Weight |
193.92 g/mol |
IUPAC Name |
[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C5H6BF3N2O2/c1-2-3(6(12)13)4(11-10-2)5(7,8)9/h12-13H,1H3,(H,10,11) |
InChI Key |
CCUGYDZJPFZRDR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(NN=C1C(F)(F)F)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



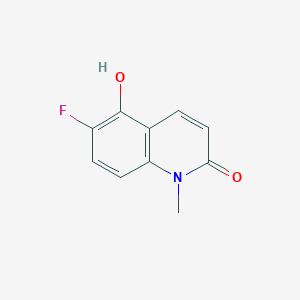
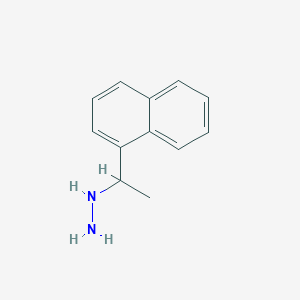

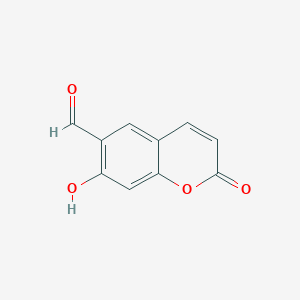

![5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane](/img/structure/B11905825.png)
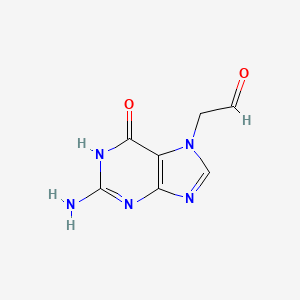
![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11905858.png)

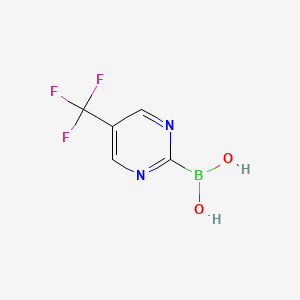
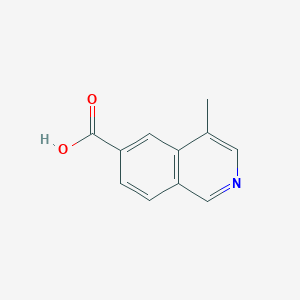
![4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B11905867.png)

